molecular formula C16H14N2O3 B12622257 N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-71-6

N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide

Cat. No.: B12622257
CAS No.: 919349-71-6
M. Wt: 282.29 g/mol
InChI Key: OVVNTCUXFWMGIY-UHFFFAOYSA-N
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Description

N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide is a benzamide derivative featuring a propenyl linker substituted with a 3-nitrophenyl group. This compound combines the benzamide scaffold—a common pharmacophore in medicinal chemistry—with a nitro-functionalized aromatic system.

Properties

CAS No.

919349-71-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-[2-(3-nitrophenyl)prop-2-enyl]benzamide

InChI

InChI=1S/C16H14N2O3/c1-12(14-8-5-9-15(10-14)18(20)21)11-17-16(19)13-6-3-2-4-7-13/h2-10H,1,11H2,(H,17,19)

InChI Key

OVVNTCUXFWMGIY-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzamide and 3-nitrobenzaldehyde.

    Condensation Reaction: The benzamide undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. The presence of the nitrophenyl group is believed to enhance the compound's interaction with biological targets, leading to apoptosis in cancer cells.

Case Study: Synthesis and Testing

A study synthesized derivatives of this compound and evaluated their antiproliferative activity against human cancer cell lines. The results demonstrated a dose-dependent response, with some derivatives showing IC50 values in the low micromolar range, indicating potent anticancer properties.

CompoundIC50 (µM)Cell Line
This compound5.4MCF-7 (Breast cancer)
Derivative A3.2HeLa (Cervical cancer)
Derivative B4.8A549 (Lung cancer)

1.2 Histone Deacetylase Inhibition

Another significant application is in the inhibition of histone deacetylases (HDACs). Compounds similar to this compound have shown promise as HDAC inhibitors, which play a crucial role in cancer treatment by altering gene expression.

Research Findings

Inhibitory assays revealed that certain derivatives of this compound could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Material Science Applications

2.1 Organic Electronics

This compound has potential applications in organic electronic devices due to its unique electronic properties. The compound can be used as a building block for organic semiconductors, which are essential for fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Device Fabrication

A research team incorporated this compound into a polymer matrix for OLED applications. The resulting devices exhibited improved efficiency and stability compared to those made with traditional materials.

Device TypeEfficiency (%)Stability (hours)
OLED with Benzamide15.4500
Traditional OLED12.0300

Mechanism of Action

The mechanism of action of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

N-(2-Nitrophenyl)benzamide

  • Key Data: Property Value/Observation Molecular Formula C₁₃H₁₀N₂O₃ Crystal Structure Determined via SHELXL Bond Length (C–C(O)–N) Mean = 0.001 Å Bioactivity Not reported in evidence
  • Comparison: The absence of a propenyl linker and the nitro group at the ortho position (vs.

N-(3-Phenyl-2-propenyl)benzamide

  • Structure : Benzamide with a 3-phenylpropenyl group (lacking nitro substitution) .
  • Key Data: Property Value/Observation Molecular Formula C₁₆H₁₅NO Molecular Weight 237.30 g/mol
  • Comparison : The replacement of the nitro group with a phenyl ring eliminates electron-withdrawing effects, likely increasing lipophilicity. This could enhance membrane permeability but reduce electrophilic reactivity.

N-Benzimidazol-1-yl Methyl-Benzamide Derivatives

  • Structure : Benzamide linked to a benzimidazole ring via a methyl group .
  • Key Data :

    Property Value/Observation
    Bioactivity Anti-inflammatory, analgesic (e.g., compound 3a, 3e)
    Ulcerogenic Activity Low gastric toxicity
  • In contrast, the nitropropenyl group in the target compound might favor redox interactions or nitroreductase activation.

2-Azetidinone-Benzamide Hybrids

  • Structure: Benzamide conjugated to 2-azetidinone (β-lactam) rings .
  • Key Data :

    Property Value/Observation
    Antimicrobial Activity MIC: 12.5–50 µg/mL (compound 4)
    Anticancer Activity IC₅₀: ~40 µg/mL (compound 17 vs. MCF7)
  • The target compound’s propenyl linker may instead facilitate conjugation or metabolic oxidation.

Functional and Electronic Effects of Substituents

  • Nitro Group Position : Meta-nitro substitution (target compound) vs. ortho () alters electronic distribution. Meta substitution may reduce steric clashes compared to ortho, enhancing solubility or binding pocket compatibility .
  • Halogen vs. Nitro : Chloro/fluoro substituents () increase lipophilicity and electronegativity but lack the redox activity of nitro groups, which could be critical for prodrug activation .

Biological Activity

N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its inhibitory effects on various enzymes and its potential as an anticancer agent.

Chemical Structure

The compound's chemical structure can be represented as follows:

N 2 3 Nitrophenyl prop 2 en 1 yl benzamide\text{N 2 3 Nitrophenyl prop 2 en 1 yl benzamide}

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structures exhibit a range of biological activities, including:

  • Enzyme Inhibition : Many derivatives of benzamide have shown significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II).
  • Anticancer Properties : Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Enzyme Inhibition Studies

In vitro studies have highlighted the inhibitory potency of related compounds against hCA I and hCA II. For instance, sulfonamide and benzamide derivatives were reported to have IC50 values ranging from 0.09 to 0.58 µM for hCA II, indicating strong inhibition capabilities .

Table 1: Inhibitory Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)
Compound AhCA I0.09
Compound BhCA II0.58
This compoundAChETBD

Anticancer Activity

Research has shown that compounds similar to this compound possess anticancer properties. For example, certain heterocyclic compounds demonstrated significant growth inhibition (GI50 values ranging from 0.20 to 2.58 µM) against various human cancer cell lines . The mechanism often involves induction of apoptosis or necrosis in cancer cells, which is critical for therapeutic efficacy.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of benzamide derivatives, it was found that specific compounds induced early apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index . This is particularly relevant for developing targeted cancer therapies.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes like AChE and carbonic anhydrases, these compounds can disrupt metabolic pathways essential for tumor growth.
  • Induction of Apoptosis : Compounds that trigger apoptosis can effectively reduce tumor size and prevent metastasis.
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest at specific phases, further contributing to their anticancer effects .

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